3-[2-(3-hydroxyphenyl)morpholin-4-yl]-N-(2-methyl-4-nitrophenyl)propanamide
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Overview
Description
3-[2-(3-hydroxyphenyl)morpholin-4-yl]-N-(2-methyl-4-nitrophenyl)propanamide is a complex organic compound that features a morpholine ring substituted with a hydroxyphenyl group and a nitrophenyl propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-hydroxyphenyl)morpholin-4-yl]-N-(2-methyl-4-nitrophenyl)propanamide typically involves multiple steps, starting with the preparation of the morpholine ring and subsequent functionalization. One common route involves the following steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.
Hydroxyphenyl Substitution: The morpholine ring is then reacted with a hydroxyphenyl derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Nitrophenyl Propanamide Formation: The final step involves the reaction of the hydroxyphenyl-morpholine intermediate with a nitrophenyl propanamide derivative, typically under acidic or basic conditions to facilitate amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3-hydroxyphenyl)morpholin-4-yl]-N-(2-methyl-4-nitrophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amine, potentially altering the compound’s biological activity.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives, depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Pharmacology: Its biological activity can be studied to understand its effects on various biological pathways and its potential therapeutic uses.
Materials Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[2-(3-hydroxyphenyl)morpholin-4-yl]-N-(2-methyl-4-nitrophenyl)propanamide would depend on its specific biological target. Generally, the compound could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The hydroxyphenyl and nitrophenyl groups may play crucial roles in binding to the target site, while the morpholine ring could influence the compound’s overall conformation and stability.
Comparison with Similar Compounds
Similar Compounds
3-[2-(3-hydroxyphenyl)morpholin-4-yl]-N-(2-methylphenyl)propanamide: Lacks the nitro group, potentially altering its biological activity and reactivity.
3-[2-(3-hydroxyphenyl)morpholin-4-yl]-N-(4-nitrophenyl)propanamide: The position of the nitro group is different, which may affect its binding affinity and specificity.
Uniqueness
3-[2-(3-hydroxyphenyl)morpholin-4-yl]-N-(2-methyl-4-nitrophenyl)propanamide is unique due to the specific arrangement of functional groups, which can influence its chemical reactivity and biological activity. The combination of a hydroxyphenyl group, a morpholine ring, and a nitrophenyl propanamide moiety provides a distinct structure that can be fine-tuned for various applications.
Properties
IUPAC Name |
3-[2-(3-hydroxyphenyl)morpholin-4-yl]-N-(2-methyl-4-nitrophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-14-11-16(23(26)27)5-6-18(14)21-20(25)7-8-22-9-10-28-19(13-22)15-3-2-4-17(24)12-15/h2-6,11-12,19,24H,7-10,13H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNHUHXSJGJYGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCN2CCOC(C2)C3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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